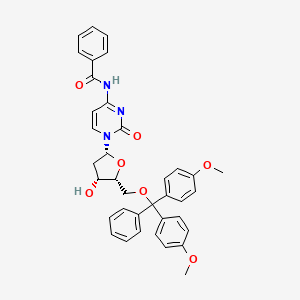
5'-O-Dimethoxytrityl-N-benzoyl-desoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine is a cytidine nucleoside derivative with the chemical formula C37H35N3O7 and a molecular weight of 633.69 g/mol . This compound is widely used in the synthesis of modified DNA and RNA, particularly in the context of oligonucleotide synthesis . It is known for its role as a protecting group for the 5’-hydroxy group in nucleosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine typically involves the following steps :
Protection of the 5’-Hydroxy Group: The 5’-hydroxy group of 2’-deoxycytidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Benzoylation: The amino group at the 4-position of the cytidine base is benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for 5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the dimethoxytrityl group is removed under acidic conditions.
Hydrolysis: The benzoyl group can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the dimethoxytrityl group.
Basic Conditions: Sodium hydroxide or ammonia can be used for the hydrolysis of the benzoyl group.
Major Products Formed
Scientific Research Applications
5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine has several scientific research applications, including:
Oligonucleotide Synthesis: It is used as a building block in the synthesis of modified DNA and RNA.
Anti-Viral and Anti-Cancer Studies: The compound has been used as a research tool in studies related to antiviral and anticancer therapies.
Site-Selective RNA Activation: It is involved in site-selective RNA activation by acridine-modified oligodeoxynucleotides in metal-ion catalyzed hydrolysis.
Mechanism of Action
The mechanism of action of 5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine involves its role as a protecting group in nucleoside synthesis. The dimethoxytrityl group protects the 5’-hydroxy group, preventing unwanted reactions during the synthesis process . The benzoyl group protects the amino group at the 4-position of the cytidine base . These protecting groups are selectively removed under specific conditions to yield the desired nucleoside .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Similar in structure and used for similar applications.
N4-Benzoyl-5’-O-DMT-2’-O-MOE-cytidine: Another nucleoside derivative with similar protecting groups.
Uniqueness
5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine is unique due to its specific combination of protecting groups, which makes it highly effective in oligonucleotide synthesis and various research applications .
Properties
Molecular Formula |
C37H35N3O7 |
|---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32-,34-/m1/s1 |
InChI Key |
MYSNCIZBPUPZMQ-JBIUIVRGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)
![2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13397601.png)


![1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B13397615.png)


![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13397635.png)
![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid](/img/structure/B13397643.png)

![1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13397657.png)
